SLU-PP-1072

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

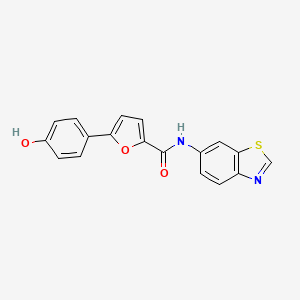

C18H12N2O3S |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide |

InChI |

InChI=1S/C18H12N2O3S/c21-13-4-1-11(2-5-13)15-7-8-16(23-15)18(22)20-12-3-6-14-17(9-12)24-10-19-14/h1-10,21H,(H,20,22) |

InChI Key |

DYMDZGMAYKMYCT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)N=CS4)O |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of SLU-PP-1072 in Prostate Cancer: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SLU-PP-1072, a novel dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and Estrogen-Related Receptor gamma (ERRγ), in the context of prostate cancer. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's activity, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects in prostate cancer by targeting two key nuclear receptors, ERRα and ERRγ. As a dual inverse agonist, it suppresses the constitutive activity of these receptors, which are implicated in the regulation of cellular metabolism and gene expression.[1][2] The inhibition of ERRα and ERRγ by this compound leads to a cascade of downstream events, culminating in the inhibition of the Warburg effect, dysregulation of the cell cycle, and induction of apoptosis in prostate cancer cells.[1][2] A key advantage of this compound is its ability to induce these effects without causing the acute mitochondrial uncoupling observed with other ERRα inverse agonists.[1][2]

Quantitative Efficacy and Selectivity

This compound demonstrates potent and selective inverse agonism for ERRα and ERRγ. In cotransfection assays, it inhibits ERRα- and ERRγ-dependent transcription with IC50 values of 4.8 µM and 0.9 µM, respectively.[3] Notably, this compound does not exhibit activity against ERRβ or the estrogen receptors, highlighting its specific targeting profile.[3]

Table 1: In Vitro Efficacy of this compound

| Parameter | Receptor/Cell Line | Value | Reference |

| IC50 (Transcription Assay) | ERRα | 4.8 µM | [3] |

| IC50 (Transcription Assay) | ERRγ | 0.9 µM | [3] |

Signaling Pathway of this compound in Prostate Cancer

The mechanism of this compound's action involves the disruption of key cellular processes orchestrated by ERRα and ERRγ. The following diagram illustrates the proposed signaling cascade initiated by this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and further investigation.

Cell Viability Assay

-

Cell Seeding: Prostate cancer cells (e.g., PC-3) are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or vehicle control (e.g., DMSO) for 72 hours.

-

Quantification: Cell viability is assessed using a commercial assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), according to the manufacturer's instructions. Luminescence is measured using a plate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Prostate cancer cells are seeded in 6-well plates and treated with this compound at various concentrations for 48 hours.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are quantified as early apoptotic, and Annexin V-positive/PI-positive cells as late apoptotic/necrotic.

Cell Cycle Analysis

-

Cell Treatment and Fixation: Cells are treated with this compound for 24 hours, harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide and RNase A for 30 minutes at 37°C.

-

Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using cell cycle analysis software.

Metabolic Analysis (Seahorse XF Analyzer)

-

Cell Seeding: Prostate cancer cells are seeded in a Seahorse XF cell culture microplate and allowed to adhere.

-

Treatment: Cells are treated with this compound for the desired duration.

-

Assay: The oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) are measured in real-time using a Seahorse XF Analyzer under basal conditions and in response to mitochondrial stress test compounds (e.g., oligomycin, FCCP, and rotenone/antimycin A).

-

Data Analysis: OCR and ECAR data are normalized to cell number or protein concentration and analyzed to determine the effects of this compound on mitochondrial respiration and glycolysis.

Experimental Workflow Visualization

The following diagram outlines the general workflow for evaluating the in vitro effects of this compound on prostate cancer cells.

References

A Dual ERRα/γ Inverse Agonist: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ) are orphan nuclear receptors that have emerged as critical regulators of cellular metabolism. Acting as transcription factors, they orchestrate gene expression programs involved in energy homeostasis, including mitochondrial biogenesis, fatty acid metabolism, and glucose metabolism. Their constitutive activity in the absence of known endogenous ligands makes them attractive therapeutic targets for metabolic diseases such as obesity and type 2 diabetes. This technical guide provides an in-depth overview of a dual ERRα/γ inverse agonist, SLU-PP-1072, and other selective inverse agonists, for their application in metabolic research. The guide details their mechanism of action, summarizes key quantitative data, provides experimental protocols, and visualizes relevant signaling pathways.

Core Concepts: ERRα and ERRγ in Metabolism

ERRα (NR3B1) is highly expressed in tissues with high energy demand, such as the heart, skeletal muscle, and brown adipose tissue. It is a key regulator of mitochondrial biogenesis and oxidative phosphorylation. Studies in ERRα knockout mice have revealed reduced fat mass and resistance to high-fat diet-induced obesity.

ERRγ (NR3B3) plays a crucial role in hepatic glucose metabolism. It is a key transcriptional regulator of gluconeogenesis, the process of synthesizing glucose in the liver. Inhibition of ERRγ has been shown to reduce hepatic glucose production, making it a promising target for anti-diabetic therapies.

Dual inhibition of both ERRα and ERRγ presents a compelling therapeutic strategy for metabolic disorders by simultaneously targeting multiple facets of metabolic dysregulation.

Featured Dual Inverse Agonist: this compound

This compound is a novel small molecule identified as a potent and selective dual inverse agonist of ERRα and ERRγ. Its primary application in published research has been in the context of cancer metabolism, where it has been shown to inhibit the Warburg effect in prostate cancer cells.[1][2][3][4] While specific in vivo studies on its effects on systemic metabolic parameters like blood glucose and body weight in metabolic disease models are not yet extensively published, its dual-action mechanism suggests significant potential in metabolic research.

Quantitative Data: Inverse Agonist Potency

The following table summarizes the in vitro potency of this compound and other selective ERR inverse agonists.

| Compound Name | Target(s) | Assay Type | IC50 (µM) | Reference(s) |

| This compound | ERRα/γ | Cotransfection Assay | ERRα: 4.8, ERRγ: 0.9 | [4][5] |

| XCT-790 | ERRα | GAL4-ERRα cell-based transfection assay | 0.37 | |

| GSK5182 | ERRγ | ERRγ-dependent transcription assay | 0.079 | |

| DN200434 | ERRγ | Functional Assay | 0.006 |

Mechanism of Action and Signaling Pathways

A dual ERRα/γ inverse agonist like this compound is expected to suppress the transcriptional activity of both receptors. This leads to a decrease in the expression of their target genes, thereby impacting key metabolic pathways.

Hepatic Glucose Metabolism

In the liver, ERRγ is a key activator of gluconeogenesis. A dual ERRα/γ inverse agonist would inhibit this pathway, leading to reduced hepatic glucose output.

Systemic Energy Metabolism

By inhibiting ERRα, a dual inverse agonist would be expected to modulate fatty acid oxidation and mitochondrial biogenesis in tissues like muscle and adipose tissue, potentially leading to reduced adiposity.

Experimental Protocols

Luciferase Reporter Assay for Inverse Agonist Activity

This assay is used to determine the ability of a compound to inhibit the transcriptional activity of ERRα or ERRγ.

Methodology:

-

Cell Culture and Seeding: Culture HEK293T cells in DMEM supplemented with 10% FBS. Seed cells into 96-well plates at a density of 2 x 10^4 cells per well and incubate overnight.

-

Transfection: Prepare a transfection mixture containing an expression vector for either human ERRα or ERRγ, a luciferase reporter plasmid containing multiple ERR response elements upstream of the luciferase gene, and a control plasmid expressing Renilla luciferase. Transfect the cells using a suitable transfection reagent according to the manufacturer's instructions.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the dual ERRα/γ inverse agonist (e.g., this compound) or vehicle (DMSO).

-

Luciferase Assay: After 24 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the compound concentration and determine the IC50 value using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol is used to measure the effect of the dual inverse agonist on the expression of ERRα and ERRγ target genes in cultured cells or tissues.[6][7][8][9]

Methodology:

-

RNA Extraction: Treat cells (e.g., HepG2 hepatocytes or C2C12 myotubes) with the dual inverse agonist or vehicle for a specified time. For in vivo studies, collect tissues from treated animals. Isolate total RNA using a suitable RNA extraction kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction: Set up qPCR reactions in a 384-well plate using a SYBR Green-based qPCR master mix. Each reaction should contain cDNA template, forward and reverse primers for the target gene (e.g., Pck1, G6pc, Cpt1b) and a housekeeping gene (e.g., Actb, Gapdh), and the qPCR master mix.

-

Thermal Cycling: Perform the qPCR reaction on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of denaturation at 95°C for 15 sec and annealing/extension at 60°C for 1 min.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

In Vivo Glucose Tolerance Test (GTT) in Mice

This test assesses the effect of the dual inverse agonist on glucose clearance in vivo.[1][5][10][11][12]

Methodology:

-

Animal Acclimatization and Treatment: Acclimatize male C57BL/6J mice for one week. Administer the dual ERRα/γ inverse agonist or vehicle via oral gavage or intraperitoneal injection daily for a specified period (e.g., 2-4 weeks).

-

Fasting: Fast the mice for 6 hours before the GTT, with free access to water.

-

Baseline Blood Glucose: Take a baseline blood sample (t=0) from the tail vein and measure the blood glucose concentration using a glucometer.

-

Glucose Challenge: Administer a 2 g/kg body weight bolus of D-glucose via intraperitoneal injection.

-

Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose injection and measure blood glucose levels.

-

Data Analysis: Plot the blood glucose concentrations over time for both the treated and vehicle control groups. Calculate the area under the curve (AUC) to quantify glucose tolerance. A lower AUC in the treated group indicates improved glucose tolerance.

Conclusion and Future Directions

Dual ERRα/γ inverse agonists, such as this compound, represent a promising class of compounds for metabolic research. Their ability to simultaneously target key pathways in both glucose and lipid metabolism offers a multifaceted approach to understanding and potentially treating complex metabolic diseases. While the current body of in vivo metabolic data for this compound is limited, the mechanistic rationale and the phenotypes of dual ERRα/γ knockout mice strongly support its investigation in models of diabetes, obesity, and non-alcoholic fatty liver disease. The experimental protocols provided in this guide offer a framework for researchers to explore the metabolic effects of this and other dual ERRα/γ inverse agonists, paving the way for new discoveries and therapeutic innovations in the field of metabolic research.

References

- 1. mmpc.org [mmpc.org]

- 2. researchgate.net [researchgate.net]

- 3. A Selective ERRα/γ Inverse Agonist, this compound, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | ERRα/γ inverse agonist | Probechem Biochemicals [probechem.com]

- 5. mmpc.org [mmpc.org]

- 6. stackscientific.nd.edu [stackscientific.nd.edu]

- 7. Gene expression analysis by quantitative Real-Time PCR (qPCR) [protocols.io]

- 8. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]

- 11. IP Glucose Tolerance Test in Mouse [protocols.io]

- 12. diacomp.org [diacomp.org]

SLU-PP-1072 and the Warburg Effect in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cells exhibit a distinct metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic reprogramming provides cancer cells with a growth advantage by supplying them with the necessary energy and biosynthetic precursors for rapid proliferation. The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, have emerged as key regulators of this metabolic switch. SLU-PP-1072 is a novel small molecule that acts as a dual inverse agonist of ERRα and ERRγ, effectively inhibiting their activity. This technical guide provides a comprehensive overview of this compound, its mechanism of action in counteracting the Warburg effect, and its potential as a therapeutic agent in oncology.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

Table 1: In Vitro Potency of this compound

| Target | Assay Type | IC50 (μM) |

| ERRα | Cotransfection Assay | 4.8[1] |

| ERRγ | Cotransfection Assay | 0.9[1] |

Table 2: Effect of this compound on the Expression of Warburg Effect-Associated Genes in PC-3 Prostate Cancer Cells

| Gene | Function | Effect of this compound Treatment |

| GLUT1 (SLC2A1) | Glucose Transporter | Significant Decrease |

| HK1 | Glycolysis | Significant Decrease |

| PFK1 | Glycolysis | Significant Decrease |

| PKM2 | Glycolysis | Significant Decrease |

| PDK1 | Pyruvate Metabolism | Significant Decrease |

| LDHA | Lactate Production | Significant Decrease |

| HIF1α | Hypoxia Response | Significant Decrease |

| FASN | Lipogenesis | Significant Decrease |

Treatment of PC-3 cells with this compound for 6 hours resulted in a significant decrease in the relative expression of these genes.

Table 3: Metabolic Effects of this compound on PC-3 Prostate Cancer Cells

| Metabolic Parameter | Assay | Effect of this compound Treatment |

| Glucose Uptake | Glucose Uptake Assay | Significant Reduction |

| Lactate Production | pH-Xtra Glycolysis Assay | Significant Decrease |

Treatment with this compound for 6 hours led to these metabolic changes.

Signaling Pathways and Mechanism of Action

This compound exerts its anti-cancer effects by targeting the Estrogen-Related Receptors ERRα and ERRγ. These nuclear receptors are key transcriptional regulators of cellular metabolism. In many cancers, ERRα is overexpressed and drives the expression of genes that promote the Warburg effect.

By acting as an inverse agonist, this compound binds to ERRα and ERRγ and reduces their transcriptional activity. This leads to the downregulation of a suite of genes essential for aerobic glycolysis and lactate production. The inhibition of this pathway results in a metabolic shift away from the Warburg phenotype, leading to decreased glucose uptake, reduced lactate production, and ultimately, the induction of apoptosis and cell cycle dysregulation in cancer cells.[2][3]

Caption: Mechanism of Action of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line (e.g., PC-3)

-

Complete culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24, 48, 72 hours).

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Gene Expression Analysis (qRT-PCR)

Objective: To quantify the changes in the expression of Warburg effect-associated genes in response to this compound treatment.

Materials:

-

Cancer cell line (e.g., PC-3)

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Gene-specific primers (for GLUT1, HK1, PFK1, PKM2, PDK1, LDHA, HIF1α, FASN, and a housekeeping gene like GAPDH)

-

qPCR instrument

Procedure:

-

Treat cells with this compound or vehicle control for the specified duration.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers.

-

Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Glucose Uptake Assay

Objective: To measure the rate of glucose uptake in cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., PC-3)

-

This compound

-

Glucose-free culture medium

-

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

-

Flow cytometer or fluorescence plate reader

Procedure:

-

Treat cells with this compound or vehicle control.

-

Wash the cells with glucose-free medium.

-

Incubate the cells with 2-NBDG in glucose-free medium for a defined period.

-

Wash the cells to remove excess 2-NBDG.

-

Measure the fluorescence of the cells using a flow cytometer or a fluorescence plate reader.

Lactate Production Assay (Seahorse XF Glycolysis Stress Test)

Objective: To measure the extracellular acidification rate (ECAR), an indicator of lactate production, in real-time.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Glycolysis Stress Test Kit (containing glucose, oligomycin, and 2-DG)

-

Cancer cell line (e.g., PC-3)

-

This compound

Procedure:

-

Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.

-

Treat the cells with this compound or vehicle control.

-

Replace the culture medium with Seahorse XF Base Medium supplemented with L-glutamine.

-

Perform the Seahorse XF Glycolysis Stress Test according to the manufacturer's protocol. This involves sequential injections of glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (a glycolysis inhibitor).

-

The Seahorse XF Analyzer will measure the ECAR at baseline and in response to each injection.

ERRα/γ Inverse Agonist Activity (Gal4-LBD Cotransfection Assay)

Objective: To determine the inhibitory activity of this compound on ERRα and ERRγ.

Materials:

-

HEK293T cells

-

Expression vector for Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of ERRα or ERRγ (Gal4-ERRα-LBD or Gal4-ERRγ-LBD).

-

Reporter vector containing a luciferase gene downstream of a Gal4 upstream activating sequence (UAS-Luc).

-

Transfection reagent

-

This compound

-

Luciferase assay system

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the Gal4-ERR-LBD expression vector and the UAS-Luc reporter vector.

-

After transfection, treat the cells with various concentrations of this compound.

-

Incubate for 24-48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

The decrease in luciferase activity in the presence of this compound indicates its inverse agonist activity.

Experimental Workflows

The following diagrams illustrate the workflows for key experimental procedures.

Caption: Workflow for the MTT Cell Viability Assay.

Caption: Workflow for qRT-PCR Gene Expression Analysis.

Conclusion

This compound represents a promising therapeutic candidate for cancers that are dependent on the Warburg effect for their growth and survival. Its ability to selectively target ERRα and ERRγ and reverse the glycolytic phenotype highlights the potential of metabolic-targeted therapies in oncology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic utility of this compound and other modulators of cancer metabolism.

References

An In-depth Technical Guide to Investigating the Role of ERRα and ERRγ with SLU-PP-1072

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Estrogen-Related Receptors alpha (ERRα, also known as ESRRA) and gamma (ERRγ, also known as ESRRG) are orphan nuclear receptors that play a pivotal role in regulating cellular metabolism.[1][2] Their involvement in metabolic reprogramming, a hallmark of cancer, has positioned them as attractive therapeutic targets.[1][2][3] In prostate cancer, ERRα expression is often associated with a poor prognosis.[3] This technical guide provides a comprehensive overview of SLU-PP-1072, a dual inverse agonist of ERRα and ERRγ, and its utility in investigating the roles of these receptors in prostate cancer.[1][2] this compound has been shown to inhibit the Warburg effect, induce apoptosis, and cause cell cycle dysregulation in prostate cancer cells.[1][3]

This compound: A Dual Inverse Agonist of ERRα and ERRγ

This compound is a potent and selective dual inverse agonist for ERRα and ERRγ.[1][4] It was developed to provide a chemical tool to probe the pharmacology of these receptors without the off-target effects observed with other compounds, such as the mitochondrial uncoupling activity of XCT790.[1]

Physicochemical Properties and Synthesis

This compound is a synthetic molecule derived from the GSK4716 ERRγ agonist scaffold.[1] While the detailed synthesis protocol is outlined in the primary literature, the general scheme involves a multi-step organic synthesis approach.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₂N₂O₃S | [4] |

| Molecular Weight | 336.37 g/mol | [4] |

| Appearance | Solid | [4] |

| Purity | >98% (HPLC) | [4] |

| Solubility | 10 mM in DMSO | [4] |

Biological Activity

This compound acts as an inverse agonist, a type of ligand that binds to a receptor and reduces its basal activity. It has been shown to inhibit ERRα- and ERRγ-dependent transcription.[4]

Table 2: In Vitro Activity of this compound

| Target | Assay | IC₅₀ (µM) | Reference |

| ERRα | Cotransfection Assay | 4.8 | [4] |

| ERRγ | Cotransfection Assay | 0.9 | [4] |

Investigating the Effects of this compound on Prostate Cancer Cells

This compound has been demonstrated to have significant anti-cancer effects in prostate cancer cell lines. Its mechanism of action involves the disruption of cancer cell metabolism and the induction of programmed cell death.[1]

Inhibition of the Warburg Effect

Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect. This compound has been shown to inhibit this metabolic phenotype in prostate cancer cells.[1] This is achieved by modulating the expression of genes involved in metabolic pathways.

Induction of Apoptosis and Cell Cycle Dysregulation

Treatment of prostate cancer cells with this compound leads to an increase in apoptosis and dysregulation of the cell cycle.[1] This is a key mechanism behind its anti-proliferative effects.

Table 3: Cellular Effects of this compound on Prostate Cancer Cells

| Effect | Cell Line | Concentration (µM) | Observation | Reference |

| Apoptosis Induction | PC-3 | 10 | Increased percentage of apoptotic cells | [1] |

| Cell Cycle Dysregulation | PC-3 | 10 | Altered cell cycle phase distribution | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound.

ERRα/γ Cotransfection Assay

This assay is used to determine the inverse agonist activity of this compound on ERRα and ERRγ.

Materials:

-

HEK293 cells

-

Expression vectors for full-length ERRα and ERRγ

-

Luciferase reporter vector containing an ERR response element (ERRE)

-

Transfection reagent (e.g., Lipofectamine)

-

Luciferase assay system

-

This compound

Procedure:

-

Seed HEK293 cells in 96-well plates.

-

Co-transfect cells with the ERR expression vector, the ERRE-luciferase reporter vector, and a control vector (e.g., β-galactosidase).

-

After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).

-

Incubate for another 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activity.

-

Normalize luciferase activity to β-galactosidase activity to control for transfection efficiency.

-

Calculate the IC₅₀ value by plotting the normalized luciferase activity against the log of the this compound concentration.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed prostate cancer cells in 6-well plates.

-

Treat cells with this compound or vehicle control for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed prostate cancer cells in 6-well plates.

-

Treat cells with this compound or vehicle control.

-

Harvest the cells and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cells by flow cytometry.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Molecular Pathways and Experimental Logic

ERRα/γ Signaling Pathway in Prostate Cancer Metabolism

Caption: ERRα/γ signaling pathway and the inhibitory effect of this compound.

Experimental Workflow for Characterizing this compound

Caption: Workflow for evaluating the biological effects of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: Logical flow of this compound's anticancer mechanism.

Conclusion

This compound is a valuable pharmacological tool for elucidating the roles of ERRα and ERRγ in both normal physiology and disease states, particularly in the context of cancer metabolism. This guide provides a foundational framework for researchers to design and execute experiments aimed at further understanding the therapeutic potential of targeting these orphan nuclear receptors. The detailed protocols and visual representations of the underlying molecular pathways offer a comprehensive resource for investigating the intricate functions of ERRα and ERRγ.

References

- 1. A Selective ERRα/γ Inverse Agonist, this compound, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | ERRα/γ inverse agonist | Probechem Biochemicals [probechem.com]

SLU-PP-1072: A Chemical Probe for Deciphering Nuclear Receptor Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). These nuclear receptors are key regulators of cellular metabolism and have been implicated in the progression of various diseases, including prostate cancer. This technical guide provides a comprehensive overview of this compound as a chemical probe, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates.

Core Data Summary

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

| Parameter | ERRα | ERRγ | Reference |

| IC50 (µM) | 4.8 | 0.9 | [1] |

| Cell Line | Assay | Endpoint | Result with this compound | Reference |

| PC-3 | Cell Viability | Decreased Viability | Significant reduction observed | [2][3] |

| PC-3 | Apoptosis | Increased Apoptosis | Dose-dependent increase in apoptotic cells | [2][3] |

| PC-3 | Cell Cycle | G1 Arrest | Accumulation of cells in the G1 phase | [2][3] |

| PC-3 | Seahorse XF | Glycolytic Rate | Inhibition of the Warburg effect | [2][3] |

| PC-3 | Gene Expression | ERR target genes | Downregulation of metabolic gene expression | [2][3] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by binding to the ligand-binding domain of ERRα and ERRγ, functioning as an inverse agonist. This binding event prevents the recruitment of coactivators, leading to the repression of target gene transcription. In the context of prostate cancer, this primarily impacts metabolic pathways.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

ERRα and ERRγ Co-transfection Assay

This assay is used to determine the inverse agonist activity of this compound on ERRα and ERRγ.

Workflow:

Methodology:

-

Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates and co-transfected with a Gal4 DNA-binding domain-fused ERR ligand-binding domain (LBD) construct, a UAS-luciferase reporter construct, and a Renilla luciferase construct for normalization. Transfection is performed using a suitable lipid-based transfection reagent.

-

Treatment: 24 hours post-transfection, cells are treated with varying concentrations of this compound or vehicle control (DMSO).

-

Luciferase Assay: After a 24-hour incubation period, cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system.

-

Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency. The data is then plotted against the log of the compound concentration to determine the IC50 value.

Seahorse XF Metabolic Flux Analysis

This assay assesses the impact of this compound on cellular metabolism, specifically the Warburg effect.

Workflow:

Methodology:

-

Cell Seeding: PC-3 cells are seeded into Seahorse XF96 cell culture microplates at an optimized density.

-

Treatment: Cells are treated with 10 µM this compound or vehicle for 24 hours.

-

Assay Preparation: Prior to the assay, the cell culture medium is replaced with Seahorse XF base medium supplemented with glucose, glutamine, and pyruvate. The cells are then incubated in a non-CO2 incubator for 1 hour.

-

Seahorse XF Analysis: The Seahorse XF Analyzer is used to measure the extracellular acidification rate (ECAR) and oxygen consumption rate (OCR). A glycolysis stress test is performed by sequential injections of glucose, oligomycin, and 2-deoxyglucose.

-

Data Analysis: The resulting data is analyzed to determine key metabolic parameters, including glycolysis, glycolytic capacity, and glycolytic reserve.

Cell Cycle Analysis by Flow Cytometry

This method is used to evaluate the effect of this compound on cell cycle progression.

Workflow:

Methodology:

-

Cell Treatment: PC-3 cells are treated with 10 µM this compound or vehicle for 48 hours.

-

Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI) and RNase A for 30 minutes at room temperature in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.

Conclusion

This compound serves as a valuable chemical probe for investigating the roles of ERRα and ERRγ in cellular signaling and disease. Its ability to selectively modulate the activity of these nuclear receptors allows for the dissection of their downstream effects on metabolism, cell cycle, and apoptosis. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.

References

An In-Depth Technical Guide to SLU-PP-1072: A Dual Inverse Agonist of ERRα and ERRγ

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel, selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). This synthetic molecule, derived from the scaffold of the ERRγ agonist GSK4716, represents a significant tool in the study of nuclear receptor pharmacology and holds potential as a therapeutic agent, particularly in the context of prostate cancer. Mechanistically, this compound disrupts cancer cell metabolism by inhibiting the Warburg effect, leading to a cascade of events culminating in cell cycle dysregulation and apoptosis. This technical guide provides a comprehensive overview of the discovery, development, and core experimental findings related to this compound, including detailed methodologies for key experiments and a summary of its quantitative parameters.

Introduction

The Estrogen-Related Receptors (ERRs) are a subfamily of orphan nuclear receptors that play a crucial role in the regulation of cellular metabolism, including mitochondrial biogenesis and fatty acid oxidation. The three isoforms, ERRα, ERRβ, and ERRγ, are constitutively active, meaning they do not require a natural ligand for their function. Their involvement in the metabolic reprogramming of cancer cells has made them attractive targets for therapeutic intervention.

This compound emerged from the need for chemical probes to dissect the specific roles of ERRα and ERRγ in disease states. Unlike the earlier ERRα inverse agonist XCT790, which exhibited off-target effects as a mitochondrial uncoupler, this compound offers a more specific mechanism of action.[1][2] This guide will delve into the scientific foundation of this compound, providing the detailed information necessary for its application in research and drug development.

Discovery and Development

This compound was developed through a structure-activity relationship (SAR) campaign starting from the scaffold of GSK4716, a known ERRγ agonist. The goal was to modify the agonist scaffold to achieve inverse agonist activity. While the specific proprietary modifications that led to this compound are not fully detailed in the public domain, the general principles of developing inverse agonists from agonist scaffolds often involve alterations that stabilize an inactive conformation of the receptor, preventing its constitutive activity. This strategic chemical modification resulted in a molecule that not only lost its agonist properties but also actively repressed the basal activity of ERRα and ERRγ.

Logical Relationship: From Agonist to Inverse Agonist

The development of an inverse agonist from an agonist scaffold represents a sophisticated chemical biology approach. The logical workflow for such a discovery is outlined below.

Quantitative Data

The following table summarizes the key quantitative parameters reported for this compound.

| Parameter | Receptor | Value | Assay | Reference |

| IC50 | ERRα | 4.8 µM | Cotransfection Assay | [3] |

| IC50 | ERRγ | 0.9 µM | Cotransfection Assay | [3] |

Mechanism of Action: Signaling Pathway

This compound exerts its anti-cancer effects by targeting the metabolic engine of prostate cancer cells. By acting as an inverse agonist for ERRα and ERRγ, it downregulates the expression of genes involved in glycolysis, effectively inhibiting the Warburg effect. This metabolic disruption leads to a cascade of cellular stress, cell cycle arrest, and ultimately, apoptosis.

References

- 1. Crystal structure of human estrogen-related receptor alpha in complex with a synthetic inverse agonist reveals its novel molecular mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Impact of SLU-PP-1072 on Cancer Cell Cycle Progression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel small molecule identified as a potent and selective dual inverse agonist of the estrogen-related receptors alpha (ERRα) and gamma (ERRγ). In the context of oncology, particularly in prostate cancer, this compound has demonstrated significant anti-proliferative effects by inducing cell cycle dysregulation and apoptosis. This technical guide provides an in-depth analysis of the mechanism of action of this compound with a focus on its impact on cancer cell cycle progression, supported by available quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Introduction to this compound

This compound is a synthetic compound that functions as an inverse agonist for ERRα and ERRγ, two orphan nuclear receptors that play crucial roles in regulating cellular metabolism.[1][2][3] In various cancers, including prostate cancer, these receptors are often implicated in the metabolic reprogramming that fuels rapid cell growth and proliferation, a phenomenon known as the Warburg effect.[1][2][3] By inhibiting the transcriptional activity of ERRα and ERRγ, this compound disrupts these metabolic pathways, leading to a cascade of events that culminate in cell cycle arrest and apoptosis.[1][2][3]

Mechanism of Action: Inhibition of ERRα/γ and Downstream Effects

The primary mechanism of action of this compound is the inverse agonism of ERRα and ERRγ. This inhibition disrupts the transcription of genes essential for cancer cell metabolism and proliferation.

Quantitative Data on ERRα/γ Inhibition

The inhibitory potency of this compound on ERRα and ERRγ has been quantified in cotransfection assays.

| Target | IC50 (µM) | Reference |

| ERRα-dependent transcription | 4.8 | [4] |

| ERRγ-dependent transcription | 0.9 | [4] |

Impact on Cancer Cell Viability and Apoptosis

Treatment of prostate cancer cells with this compound leads to a significant reduction in cell viability and an induction of apoptosis.

Quantitative Data on Cell Viability and Apoptosis

The following table summarizes the observed effects of this compound on the viability and apoptosis of prostate cancer cell lines.

| Cell Line | Treatment | Observation | Reference |

| PC-3 | 10 µM this compound for 24h | ~25% decrease in cell viability | [5] |

| DU-145 | 10 µM this compound for 24h | ~20% decrease in cell viability | [5] |

| PC-3 | 10 µM this compound for 24h | Increase in apoptotic cell population | [5] |

Note: Specific IC50 values for the cytotoxicity of this compound in these cell lines are not yet publicly available.

Effect on Cell Cycle Progression

A key consequence of ERRα/γ inhibition by this compound is the dysregulation of the cancer cell cycle.

Quantitative Analysis of Cell Cycle Distribution

Flow cytometry analysis of PC-3 prostate cancer cells treated with this compound reveals a distinct shift in the cell cycle phase distribution.

| Cell Cycle Phase | Control (0.1% DMSO) | 10 µM this compound (6h) | Reference |

| G1 Phase | ~55% | ~65% | [5] |

| S Phase | ~30% | ~20% | [5] |

| G2/M Phase | ~15% | ~15% | [5] |

Note: The data presented are estimations derived from the graphical representation in the cited publication.

This accumulation of cells in the G1 phase suggests a G1 cell cycle arrest.

Molecular Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway through which this compound exerts its effects on the cell cycle.

Experimental Workflow for Cell Cycle Analysis

The diagram below outlines the typical workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Experimental Protocols

Cell Viability Assay (MTS Assay)

-

Cell Seeding: Seed prostate cancer cells (e.g., PC-3, DU-145) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with this compound at the desired concentrations (e.g., 10 µM) or with a vehicle control (e.g., 0.1% DMSO) for the specified duration (e.g., 24 hours).

-

MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Culture prostate cancer cells (e.g., PC-3) and treat with this compound or a vehicle control for the desired time (e.g., 6 hours).

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

-

Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p21, p27, Cyclin D1, CDK4) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent for cancers that are dependent on the metabolic functions regulated by ERRα and ERRγ. Its ability to induce cell cycle arrest at the G1 phase, coupled with the induction of apoptosis, provides a strong rationale for its further development. The data presented in this guide highlight the significant impact of this compound on the cell cycle progression of cancer cells. Future research should focus on elucidating the precise downstream effectors of ERRα/γ inhibition that mediate these cell cycle effects and on determining the cytotoxic IC50 values of this compound in a broader range of cancer cell lines.

References

- 1. A Selective ERRα/γ Inverse Agonist, this compound, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | ERRα/γ inverse agonist | Probechem Biochemicals [probechem.com]

- 5. pubs.acs.org [pubs.acs.org]

Unraveling the Apoptotic Pathways Induced by SLU-PP-1072: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the apoptotic pathways initiated by SLU-PP-1072, a novel dual inverse agonist of Estrogen-Related Receptor alpha (ERRα) and gamma (ERRγ). By elucidating its mechanism of action, this document serves as a critical resource for professionals engaged in oncology research and the development of targeted cancer therapeutics. This compound represents a promising chemical tool for investigating the pharmacology of ERRα and ERRγ and holds potential for the treatment of cancers characterized by altered cellular metabolism, such as prostate cancer.

Core Mechanism of Action: Inhibition of ERRα/γ and the Warburg Effect

This compound functions as a selective dual inverse agonist for ERRα and ERRγ, effectively inhibiting their transcriptional activity.[1][2][3] This inhibitory action is central to its anti-cancer properties, as these nuclear receptors are key regulators of cellular metabolism.[1] In numerous cancer cell types, including prostate cancer, ERRα and ERRγ drive a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[1][4] By suppressing the function of these receptors, this compound disrupts this altered metabolic state, leading to a cascade of events that culminate in cell cycle dysregulation and apoptosis.[1][3]

The Apoptotic Signaling Cascade of this compound

The induction of apoptosis by this compound is a multi-faceted process stemming from its primary effect on cellular metabolism and gene expression. The proposed signaling pathway involves the following key steps:

-

Metabolic Stress: By inhibiting ERRα/γ, this compound curtails the expression of genes essential for the Warburg effect. This leads to a reduction in glucose uptake and lactate production, thereby inducing metabolic stress within the cancer cells.

-

Cell Cycle Dysregulation: The metabolic disruption caused by this compound interferes with the normal progression of the cell cycle, leading to cell cycle arrest.[1][3]

-

Induction of the Intrinsic Apoptotic Pathway: The culmination of metabolic stress and cell cycle arrest triggers the intrinsic (mitochondrial) pathway of apoptosis. While the precise molecular links are still under investigation, it is hypothesized that the cellular stress signals converge on the Bcl-2 family of proteins. This likely involves the upregulation of pro-apoptotic members (e.g., Bax, Bak) and/or the downregulation of anti-apoptotic members (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization (MOMP).

-

Caspase Activation: Following MOMP, cytochrome c is released from the mitochondria into the cytoplasm. This event initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell.

Quantitative Data Summary

The following tables summarize the quantitative data on the activity and effects of this compound in prostate cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (μM) |

| ERRα | Cotransfection Assay | 4.8 |

| ERRγ | Cotransfection Assay | 0.9 |

Data sourced from ProbeChem Biochemicals.[2]

Table 2: Effects of this compound on Prostate Cancer Cell Metabolism and Viability

| Cell Line | Treatment | Effect |

| PC-3 | 10 μM this compound (6h) | Altered gene expression related to metabolism |

| DU-145 | 10 μM this compound (6h) | Altered gene expression related to metabolism |

| PC-3 | 10 μM this compound (6h) | Significant decrease in glucose uptake |

| PC-3 | 10 μM this compound (6h) | Significant decrease in lactate production |

| Prostate Cancer Cells | Not specified | Increased apoptosis |

Qualitative effects as described in the primary literature. Specific quantitative values for apoptosis require access to the full dataset.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of this compound.

Cell Culture and Treatment

-

Cell Lines: Human prostate cancer cell lines (e.g., PC-3, DU-145).

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: For experimental assays, cells are seeded in appropriate culture vessels and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing either this compound (dissolved in DMSO) at the desired concentration (e.g., 10 μM) or a vehicle control (e.g., 0.1% DMSO).

Western Blot Analysis

-

Purpose: To assess the protein levels of key markers of apoptosis and cell cycle regulation.

-

Protocol:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest (e.g., cleaved caspase-3, PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Purpose: To quantify the percentage of apoptotic and necrotic cells.

-

Protocol:

-

Cell Collection: Both adherent and floating cells are collected after treatment.

-

Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Experimental and logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Conclusion

This compound represents a significant tool for probing the roles of ERRα and ERRγ in cancer biology. Its ability to induce apoptosis through the inhibition of the Warburg effect and subsequent cell cycle dysregulation highlights a promising therapeutic strategy for cancers reliant on altered metabolic pathways. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate further research into the therapeutic potential of this compound and the development of novel anti-cancer agents targeting metabolic vulnerabilities. Further investigation is warranted to fully delineate the molecular players in the apoptotic cascade initiated by this compound and to explore its efficacy in in vivo models.

References

- 1. A Selective ERRα/γ Inverse Agonist, this compound, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ERRα/γ inverse agonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]

SLU-PP-1072: A Technical Guide to its Selectivity for ERRα and ERRγ Nuclear Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

SLU-PP-1072 is a synthetic small molecule that has been identified as a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2] These orphan nuclear receptors are key regulators of cellular metabolism, including mitochondrial biogenesis and function, fatty acid oxidation, and the Warburg effect in cancer cells.[1][3] Unlike classical nuclear receptors, ERRs do not have known endogenous ligands and exhibit constitutive activity. The development of selective modulators like this compound provides invaluable chemical tools to probe the physiological and pathophysiological roles of ERRα and ERRγ and to explore their therapeutic potential in metabolic diseases and oncology. This technical guide provides an in-depth overview of the selectivity profile of this compound, detailed experimental methodologies for its characterization, and a visualization of the relevant signaling pathways.

Selectivity Profile of this compound

This compound demonstrates potent inverse agonist activity against ERRα and ERRγ. Its selectivity has been characterized through cotransfection assays, revealing a distinct preference for these two ERR isoforms over other related nuclear receptors.

Quantitative Selectivity Data

The inhibitory activity of this compound against ERRα and ERRγ is summarized in the table below. The data was generated using cotransfection assays, a standard method for assessing the activity of nuclear receptor modulators.

| Target Receptor | Assay Type | Metric | Value (µM) | Reference |

| ERRα | Cotransfection Assay | IC50 | 4.8 | [2][4] |

| ERRγ | Cotransfection Assay | IC50 | 0.9 | [2][4] |

Key Selectivity Observations:

-

No Inhibition of ERRβ: this compound does not inhibit the third member of the ERR family, ERRβ.[2][4]

-

No Estrogen Receptor Activity: The compound does not display any activity at the estrogen receptor (ER), highlighting its specificity within the broader steroid hormone receptor superfamily.[2][4]

A comprehensive screening of this compound against a wider panel of nuclear receptors has not been made publicly available in the reviewed literature. Therefore, its activity against other nuclear receptors beyond ERRβ and ER is currently not characterized.

Experimental Protocols

The following section details the methodology for the cotransfection assay, a key experiment used to determine the inverse agonist activity and selectivity of this compound.

Cotransfection Assay for Nuclear Receptor Inverse Agonist Activity

This method is designed to measure the ability of a compound to inhibit the constitutive transcriptional activity of a nuclear receptor in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for ERRα and ERRγ.

Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used for these assays due to their high transfection efficiency and low endogenous nuclear receptor expression.

Materials:

-

HEK293 cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Expression plasmid for the full-length nuclear receptor (e.g., pCMV-ERRα, pCMV-ERRγ)

-

Reporter plasmid containing a luciferase gene downstream of a promoter with nuclear receptor response elements (e.g., pGL4-3xERRE-luc)

-

A control plasmid for normalization of transfection efficiency (e.g., pRL-SV40 expressing Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine 2000)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection:

-

Prepare a DNA master mix containing the nuclear receptor expression plasmid, the luciferase reporter plasmid, and the control plasmid in an optimized ratio.

-

Dilute the DNA master mix and the transfection reagent separately in serum-free medium.

-

Combine the diluted DNA and transfection reagent and incubate to allow complex formation.

-

Add the transfection complex to the cells and incubate.

-

-

Compound Treatment: After the initial incubation with the transfection complex, replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells with the compound for a defined period (typically 18-24 hours) to allow for changes in reporter gene expression.

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

-

Measure the firefly luciferase activity using a luminometer.

-

Measure the Renilla luciferase activity in the same well for normalization.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

-

Plot the normalized luciferase activity against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathways and Experimental Workflow

ERRα/PGC-1α Signaling Pathway

Estrogen-Related Receptor α (ERRα) often collaborates with the coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha) to regulate the transcription of genes involved in energy metabolism.

References

- 1. A Selective ERRα/γ Inverse Agonist, this compound, Inhibits the Warburg Effect and Induces Apoptosis in Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | ERRα/γ inverse agonist | Probechem Biochemicals [probechem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

Foundational Pharmacology of SLU-PP-1072: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLU-PP-1072 is a novel small molecule identified as a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ). Foundational studies have demonstrated its ability to modulate cellular metabolism, specifically by inhibiting the Warburg effect in prostate cancer cells. This leads to a disruption of the cell cycle and the induction of apoptosis, highlighting its potential as a therapeutic agent in oncology. Notably, this compound does not exhibit the mitochondrial uncoupling activity that has been a limiting factor for other ERRα inverse agonists. This technical guide provides a comprehensive overview of the core pharmacological data on this compound, including its mechanism of action, in vitro efficacy, and the detailed experimental protocols used in its initial characterization.

Introduction

The Estrogen-Related Receptors (ERRs), particularly ERRα and ERRγ, are orphan nuclear receptors that play a pivotal role in the regulation of cellular energy metabolism. Their involvement in metabolic reprogramming in cancer cells, such as the shift towards aerobic glycolysis (the Warburg effect), has made them attractive targets for therapeutic intervention. This compound has emerged as a significant research tool and potential therapeutic candidate due to its dual inverse agonism of ERRα and ERRγ. This document synthesizes the foundational pharmacological studies of this compound, with a focus on its effects on prostate cancer.

Mechanism of Action: Dual Inverse Agonism of ERRα and ERRγ

This compound functions as an inverse agonist for both ERRα and ERRγ, meaning it reduces the constitutive activity of these receptors. This activity was determined in cotransfection assays, which are designed to measure the transcriptional activity of a specific receptor in the presence of a test compound.[1]

Signaling Pathway

This compound, by acting as an inverse agonist, inhibits the transcriptional activity of ERRα and ERRγ. These receptors are key regulators of metabolic genes. A primary downstream effect of this compound is the inhibition of the Warburg effect, a metabolic hallmark of many cancer cells characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. By inhibiting ERRα/γ, this compound is thought to suppress the expression of genes crucial for this altered metabolic state. This metabolic disruption leads to cell cycle dysregulation and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Quantitative Data

The following tables summarize the key quantitative findings from the foundational pharmacological studies of this compound.

Table 1: In Vitro Efficacy - Receptor Activity

| Target | Assay Type | Cell Line | Parameter | Value (µM) | Reference |

| ERRα | Cotransfection | HEK293 | IC50 | 4.8 | [1] |

| ERRγ | Cotransfection | HEK293 | IC50 | 0.9 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cotransfection Assay for ERRα/γ Activity

This assay is designed to measure the ability of a compound to modulate the transcriptional activity of a specific nuclear receptor.

Protocol Details:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Transfection: Cells are seeded in 96-well plates. A DNA mixture containing an expression vector for either ERRα or ERRγ, a luciferase reporter vector under the control of a response element for the respective ERR, and a transfection reagent (e.g., Lipofectamine) is prepared. This mixture is then added to the cells.

-

Treatment: Following transfection, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Luciferase Assay: After a 24-48 hour incubation period, the cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates inverse agonism.

-

Data Analysis: The IC50 values are calculated by plotting the luciferase activity against the log concentration of this compound and fitting the data to a four-parameter logistic equation.

Summary and Future Directions

The foundational pharmacological studies of this compound have established it as a potent dual inverse agonist of ERRα and ERRγ. Its ability to inhibit the Warburg effect and induce apoptosis in prostate cancer cells, without the off-target mitochondrial toxicity of earlier compounds, makes it a valuable tool for cancer research.

Further in-depth studies are required to fully elucidate the therapeutic potential of this compound. These should include:

-

In vitro efficacy in a broader range of cancer cell lines: To determine the spectrum of its anti-cancer activity.

-

Detailed pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

-

In vivo efficacy studies: To evaluate its anti-tumor activity in animal models of cancer.

-

Toxicology studies: To assess its safety profile.

The continued investigation of this compound and similar molecules will be crucial in advancing our understanding of the role of ERRα and ERRγ in cancer and in the development of novel metabolic-targeted therapies.

References

Methodological & Application

Application Notes and Protocols for SLU-PP-1072 in Cell Culture Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

SLU-PP-1072 is a potent and selective dual inverse agonist of the Estrogen-Related Receptors alpha (ERRα) and gamma (ERRγ).[1][2][3] As a member of the nuclear receptor superfamily, ERRs play a crucial role in regulating cellular metabolism.[4] In the context of prostate cancer, ERRα and ERRγ have been implicated in promoting the "Warburg effect," a metabolic shift where cancer cells favor aerobic glycolysis over oxidative phosphorylation. By acting as an inverse agonist, this compound inhibits the constitutive activity of ERRα and ERRγ, leading to a disruption of cancer cell metabolism, cell cycle dysregulation, and ultimately, the induction of apoptosis.[1][2][5] These characteristics make this compound a valuable tool for research in prostate cancer and other malignancies exhibiting similar metabolic profiles.

These application notes provide detailed protocols for studying the effects of this compound on prostate cancer cells in vitro, focusing on cell viability, cell cycle progression, and apoptosis.

Data Presentation

The following tables are structured to organize quantitative data obtained from the described experimental protocols. Researchers should populate these tables with their own experimental results for clear comparison and analysis.

Table 1: Cell Viability (IC50) of this compound on Prostate Cancer Cells

| Cell Line | Treatment Duration (hours) | IC50 (µM) |

| PC-3 | 48 | User-defined |

| PC-3 | 72 | User-defined |

| LNCaP | 48 | User-defined |

| LNCaP | 72 | User-defined |

| 22Rv1 | 48 | User-defined |

| 22Rv1 | 72 | User-defined |

Table 2: Effect of this compound on Cell Cycle Distribution in PC-3 Cells

| Treatment (Concentration, Time) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (e.g., 0.1% DMSO) | User-defined | User-defined | User-defined |

| This compound (e.g., 5 µM, 48h) | User-defined | User-defined | User-defined |

| This compound (e.g., 10 µM, 48h) | User-defined | User-defined | User-defined |

Table 3: Quantification of Apoptosis Markers by Western Blot in PC-3 Cells

| Treatment (Concentration, Time) | Fold Change in Cleaved PARP (Normalized to Loading Control) | Fold Change in Cleaved Caspase-3 (Normalized to Loading Control) |

| Vehicle Control (e.g., 0.1% DMSO) | 1.0 | 1.0 |

| This compound (e.g., 5 µM, 48h) | User-defined | User-defined |

| This compound (e.g., 10 µM, 48h) | User-defined | User-defined |

Experimental Protocols

Cell Culture

Objective: To maintain and propagate prostate cancer cell lines for subsequent experiments.

Materials:

-

Prostate cancer cell lines (e.g., PC-3, LNCaP, 22Rv1)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100x)

-

Trypsin-EDTA (0.25%)

-

Phosphate Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Culture prostate cancer cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[6][9]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[6]

-

For subculturing, aspirate the old medium and wash the cells with sterile PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with fresh culture medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new culture vessels at the desired density.

Cell Viability Assay (MTS Assay)

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Prostate cancer cells

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution)

-

Microplate reader

Protocol:

-

Seed prostate cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO in medium).

-

Incubate the plate for the desired time points (e.g., 48 and 72 hours).

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Propidium Iodide Staining

Objective: To assess the effect of this compound on the distribution of cells in different phases of the cell cycle.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

6-well cell culture plates

-

PBS

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Seed PC-3 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples using a flow cytometer.

-

Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

Objective: To detect the expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved caspase-3, following treatment with this compound.

Materials:

-

Prostate cancer cells (e.g., PC-3)

-

This compound

-

6-well cell culture plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-